Cas no 54889-48-4 (1,1-diethoxyoctane)

1,1-diethoxyoctane structure
1,1-diethoxyoctane structure
商品名:1,1-diethoxyoctane
CAS番号:54889-48-4
MF:C12H26O2
メガワット:202.33364
MDL:MFCD00672807
CID:56660
PubChem ID:253660345

1,1-diethoxyoctane 化学的及び物理的性質

名前と識別子

    • 1,1-diethoxyoctane
    • n-Octanal Diethyl Acetal
    • OCTANAL DIETHYL ACETAL
    • n-Octyl Aldehyde Diethyl Acetal
    • Octanal,diethyl acetal (7CI)
    • NSC 408319
    • MDL: MFCD00672807
    • インチ: 1S/C12H26O2/c1-4-7-8-9-10-11-12(13-5-2)14-6-3/h12H,4-11H2,1-3H3
    • InChIKey: BRKIPAWFUDCCOO-UHFFFAOYSA-N
    • ほほえんだ: CCCCCCCC(OCC)OCC

計算された属性

  • せいみつぶんしりょう: 202.19300
  • どういたいしつりょう: 202.19328
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 10
  • 複雑さ: 98.5
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 18.5
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 4.2

じっけんとくせい

  • 密度みつど: 0.844
  • ふってん: 115°C/20mmHg(lit.)
  • フラッシュポイント: 58°C
  • 屈折率: 1.4160 to 1.4200
  • PSA: 18.46000
  • LogP: 3.74600

1,1-diethoxyoctane セキュリティ情報

1,1-diethoxyoctane 税関データ

  • 税関コード:2911000000
  • 税関データ:

    中国税関コード:

    2911000000

    概要:

    他の酸素含有基、およびそれらのハロゲン化、スルホン化、硝化、および亜硝化誘導体を含むかどうかにかかわらず、2911100000アセタールおよび半アセタール。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    他の酸素機能があるかどうかにかかわらず、29111000000アセタールとセミアセタール、およびそのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

1,1-diethoxyoctane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB474641-25ml
n-Octanal diethyl acetal, 97%; .
54889-48-4 97%
25ml
€124.90 2025-02-20
abcr
AB474641-5 ml
n-Octanal diethyl acetal, 97%; .
54889-48-4 97%
5 ml
€55.30 2024-04-17
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159864-5ML
1,1-diethoxyoctane
54889-48-4 >97.0%(GC)
5ml
¥274.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159864-25ML
1,1-diethoxyoctane
54889-48-4 >97.0%(GC)
25ml
¥826.90 2023-09-01
abcr
AB474641-5ml
n-Octanal diethyl acetal, 97%; .
54889-48-4 97%
5ml
€55.30 2024-08-03
A2B Chem LLC
AG20999-1g
1,1-diethoxyoctane
54889-48-4 97%
1g
$993.00 2024-04-19
abcr
AB474641-25 ml
n-Octanal diethyl acetal, 97%; .
54889-48-4 97%
25 ml
€124.90 2024-04-17
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
O0427-5ML
n-Octanal Diethyl Acetal
54889-48-4 >97.0%(GC)
5ml
¥190.00 2024-04-16
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
N159864-1ml
1,1-diethoxyoctane
54889-48-4 >97.0%(GC)
1ml
¥112.90 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
NH337-5ml
1,1-diethoxyoctane
54889-48-4 97.0%(GC)
5ml
¥344.0 2022-06-10

1,1-diethoxyoctane 関連文献

1,1-diethoxyoctaneに関する追加情報

Recent Advances in the Study of 54889-48-4 and 1,1-Diethoxyoctane in Chemical Biology and Pharmaceutical Research

The chemical compound with the CAS number 54889-48-4 and the product 1,1-diethoxyoctane have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are being explored for their potential applications in drug development, chemical synthesis, and as intermediates in the production of more complex molecules. This research brief aims to summarize the latest findings related to these compounds, highlighting their roles, mechanisms, and potential therapeutic benefits.

Recent studies have focused on the synthesis and characterization of 1,1-diethoxyoctane, a key intermediate in the production of fragrances, flavors, and pharmaceuticals. Researchers have optimized synthetic routes to improve yield and purity, leveraging advanced techniques such as catalytic hydrogenation and enzymatic transformations. The compound's stability and reactivity under various conditions have been thoroughly investigated, providing valuable insights for industrial applications.

In parallel, the compound 54889-48-4 has been studied for its potential biological activities. Preliminary in vitro and in vivo studies suggest that this molecule may exhibit antimicrobial and anti-inflammatory properties, making it a candidate for further drug development. Structural modifications of 54889-48-4 have been explored to enhance its bioactivity and reduce potential toxicity, with promising results in early-stage preclinical trials.

One of the most notable advancements is the combination of 1,1-diethoxyoctane with 54889-48-4 in novel drug delivery systems. Researchers have developed nanoformulations that utilize these compounds to improve the solubility and bioavailability of poorly water-soluble drugs. These innovations could revolutionize the treatment of diseases such as cancer and infectious diseases, where drug delivery remains a significant challenge.

Furthermore, computational modeling and molecular docking studies have provided a deeper understanding of the interactions between these compounds and biological targets. Such insights are crucial for the rational design of new drugs and the optimization of existing therapeutic agents. The integration of artificial intelligence and machine learning in these studies has accelerated the discovery process, enabling researchers to predict compound behavior with greater accuracy.

Despite these promising developments, challenges remain. The scalability of synthetic methods for 1,1-diethoxyoctane and the long-term safety profile of 54889-48-4 require further investigation. Regulatory considerations and the need for extensive clinical trials also pose hurdles to the commercialization of these compounds. However, the ongoing research efforts and interdisciplinary collaborations are expected to address these issues in the near future.

In conclusion, the study of 54889-48-4 and 1,1-diethoxyoctane represents a vibrant area of research with significant potential for impacting the pharmaceutical and chemical industries. The latest findings underscore the importance of these compounds in advancing drug development and chemical synthesis. Continued research and innovation will be essential to fully realize their therapeutic and industrial applications.

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